molecular formula C11H14N2O4 B14887789 1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid

1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B14887789
M. Wt: 238.24 g/mol
InChI Key: ZIMZTFHUVDGLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid is a compound that features a piperidine ring and an isoxazole moiety. The presence of these two heterocyclic structures makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Chemical Reactions Analysis

1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid undergoes a variety of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can lead to the formation of piperidinones, while substitution reactions can introduce various functional groups onto the molecule .

Mechanism of Action

The mechanism of action of 1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can act as a pharmacophore, binding to active sites on enzymes and inhibiting their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific biological context in which the compound is used.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

1-(3-methyl-1,2-oxazole-5-carbonyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O4/c1-7-5-9(17-12-7)10(14)13-4-2-3-8(6-13)11(15)16/h5,8H,2-4,6H2,1H3,(H,15,16)

InChI Key

ZIMZTFHUVDGLTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCCC(C2)C(=O)O

Origin of Product

United States

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